REACTION_CXSMILES
|
C(C=C(F)F)(F)(F)[F:2].[C:9]([CH2:13][C:14](F)([F:16])[F:15])([F:12])([F:11])[F:10]>>[FH:2].[C:9]([CH:13]=[C:14]([F:16])[F:15])([F:12])([F:11])[F:10]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The present process produces a 1
|
Type
|
CUSTOM
|
Details
|
The components of the reactor exit stream can be separated by conventional means, such as distillation
|
Name
|
|
Type
|
product
|
Smiles
|
F
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)C=C(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |